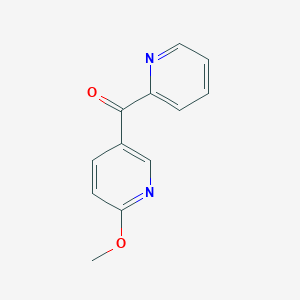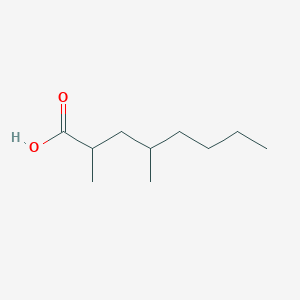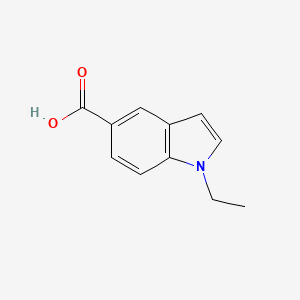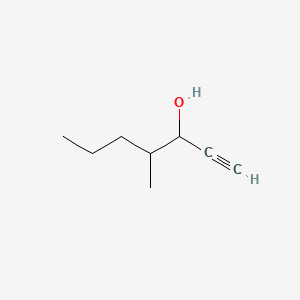
2-Methoxy-5-picolinoylpyridine
Übersicht
Beschreibung
2-Methoxy-5-picolinoylpyridine is a chemical compound with the empirical formula C12H10N2O2 and a molecular weight of 214.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-picolinoylpyridine is represented by the SMILES stringCOc1ccc(cn1)C(=O)c2ccccn2 . This indicates that the molecule contains a methoxy group (OCH3) and a picolinoyl group (C(=O)c2ccccn2) attached to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pharmacology
2-Methoxy-5-picolinoylpyridine: is utilized in pharmacological research as a building block for the synthesis of more complex compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. The compound’s ability to interact with various biological targets can be explored to design molecules with desired pharmacokinetic and pharmacodynamic properties .
Organic Synthesis
In organic chemistry, 2-Methoxy-5-picolinoylpyridine serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, making it valuable for constructing complex organic molecules. Its pyridine moiety is particularly useful in cross-coupling reactions, which are pivotal in creating diverse organic architectures .
Material Science
This compound’s molecular structure suggests potential utility in material science, particularly in the development of organic electronic materials. Pyridine derivatives like 2-Methoxy-5-picolinoylpyridine can be used in the synthesis of organic semiconductors, which are crucial for the fabrication of OLEDs and other electronic devices .
Analytical Chemistry
2-Methoxy-5-picolinoylpyridine: may be employed as a standard or a reagent in analytical chemistry due to its well-defined structure and properties. It could be used in chromatographic methods to help identify or quantify substances within a mixture, or as a reactant in the development of new analytical techniques .
Biochemistry
In biochemistry, 2-Methoxy-5-picolinoylpyridine could be used to study enzyme-substrate interactions, given its structural similarity to nicotinamide adenine dinucleotide (NAD+), a coenzyme found in all living cells. It may serve as a mimic or inhibitor in enzymatic assays, aiding in the understanding of metabolic pathways .
Industrial Applications
While specific industrial uses of 2-Methoxy-5-picolinoylpyridine are not widely documented, compounds like this often find applications in the development of dyes, pigments, and other specialty chemicals. Its properties could be harnessed in catalysis or as a precursor in the synthesis of industrially relevant materials .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(6-methoxypyridin-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-5-9(8-14-11)12(15)10-4-2-3-7-13-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJXLCYFRJBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624699 | |
| Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-picolinoylpyridine | |
CAS RN |
381725-44-6 | |
| Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)








![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)
